molecular formula C16H13N3OS B11678498 N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 67284-97-3

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11678498
CAS No.: 67284-97-3
M. Wt: 295.4 g/mol
InChI Key: JFKSRRAIOBTMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a benzyl group attached to the 5-position of the thiadiazole ring and a benzamide group attached to the 2-position.

Preparation Methods

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield.

Mechanism of Action

Comparison with Similar Compounds

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:

This compound stands out due to its unique combination of benzyl and benzamide groups, which contribute to its distinct biological properties.

Properties

CAS No.

67284-97-3

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)17-16-19-18-14(21-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)

InChI Key

JFKSRRAIOBTMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.